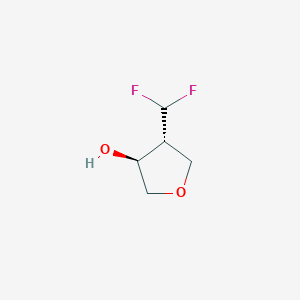
(3S,4R)-4-(Difluoromethyl)oxolan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4R)-4-(Difluoromethyl)oxolan-3-ol is a compound that has gained attention in scientific research due to its unique properties. This compound is a derivative of ribose, which is an essential component of nucleic acids. The (3S,4R)-4-(Difluoromethyl)oxolan-3-ol molecule has a difluoromethyl group attached to the ribose ring, which makes it resistant to degradation by enzymes. This characteristic makes it an attractive molecule for use in scientific research, particularly in the field of drug discovery.
Wirkmechanismus
The mechanism of action of ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol is complex and not fully understood. However, it is known that the difluoromethyl group attached to the ribose ring makes the molecule resistant to degradation by enzymes. This property allows the molecule to remain stable in biological systems, making it an attractive candidate for use in drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol are still being studied. However, it is known that this compound can bind to nucleic acids, particularly RNA, and affect their structure and function. Additionally, ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol has been shown to have antiviral properties, making it a potential candidate for the development of new antiviral drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol in lab experiments is its stability in biological systems. This stability allows for more accurate and reliable results in experiments involving nucleic acids. However, the synthesis of this compound is complex and requires specialized equipment and expertise, which can limit its use in some labs.
Zukünftige Richtungen
There are many potential future directions for research involving ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol. One area of focus is the development of new drugs that target nucleic acids, particularly RNA. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biological systems. Finally, there is potential for the development of new diagnostic tools for detecting RNA using ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol.
Synthesemethoden
The synthesis of ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol is a complex process that requires specialized equipment and expertise. The most common method for synthesizing this compound is through the use of a chiral auxiliary, which allows for the selective formation of the ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol) stereochemistry. The synthesis process involves several steps, including protection and deprotection of functional groups, as well as the use of various reagents and catalysts.
Wissenschaftliche Forschungsanwendungen
((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol has a wide range of applications in scientific research. One of the most significant areas of use is in drug discovery. The unique properties of this compound make it an attractive candidate for use in the development of new drugs, particularly those designed to target nucleic acids. Additionally, ((3S,4R)-4-(Difluoromethyl)oxolan-3-ol)-4-(Difluoromethyl)oxolan-3-ol has been used in the study of RNA structure and function, as well as in the development of new diagnostic tools for detecting RNA.
Eigenschaften
IUPAC Name |
(3S,4R)-4-(difluoromethyl)oxolan-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F2O2/c6-5(7)3-1-9-2-4(3)8/h3-5,8H,1-2H2/t3-,4-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUJQLWWQCQBTFS-QWWZWVQMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CO1)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(Difluoromethyl)oxolan-3-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2576630.png)
![Methyl 6-chloro-3-[methyl(1-phenylethyl)sulfamoyl]pyridine-2-carboxylate](/img/structure/B2576631.png)
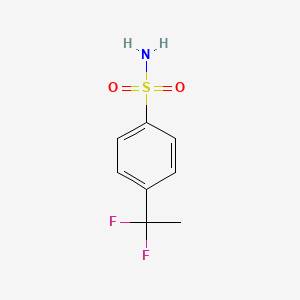
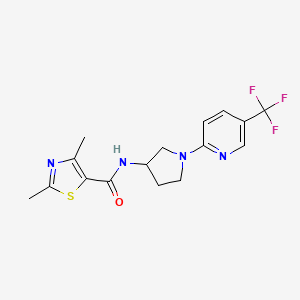
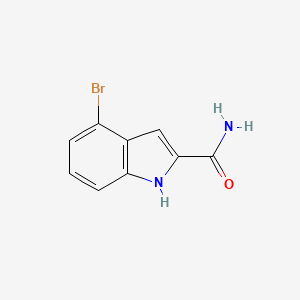
![6-(4-Fluorophenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2576636.png)
![1-(4-chlorophenyl)-N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2576637.png)
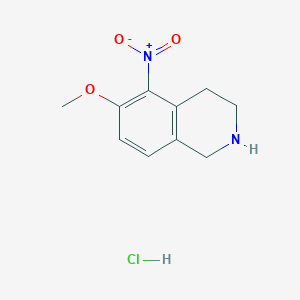
![4-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-1(2H)-phthalazinone](/img/structure/B2576642.png)
![ethyl 2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B2576645.png)
![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-phenylmethanesulfonamide](/img/structure/B2576648.png)
![5-[(4-chlorobenzyl)sulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2576649.png)
![N-[1-(2,5-Dimethylphenyl)-5-methylpyrazol-4-yl]-6-methylsulfanylpyridine-3-carboxamide](/img/structure/B2576650.png)
![2-{methyl[(1-methyl-1H-pyrazol-3-yl)methyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B2576651.png)